![molecular formula C24H24ClN3O2S B3223145 (Z)-6-benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217198-18-9](/img/structure/B3223145.png)
(Z)-6-benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
This compound is a complex organic molecule that likely contains a pyridine ring structure, which is a basic aromatic ring with one nitrogen atom . It also seems to have a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and amine (NH2), and a phenyl group (a ring of 6 carbon atoms). These types of compounds are often involved in pharmaceuticals and could potentially have biological activity .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various methods such as palladium-catalyzed aminocarbonylation . This involves the reaction of amines with aldehydes or ketones in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. For instance, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental analysis. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications
- This compound’s structure suggests it could interact with biological targets, making it a candidate for drug development. Further studies are needed to explore its pharmacological properties, such as receptor binding, enzyme inhibition, and metabolic stability .
- Pyridine derivatives often exhibit anti-inflammatory properties. Researchers may explore this compound’s potential as an anti-inflammatory agent, which could be valuable for treating inflammatory diseases .
- Heterocyclic compounds, including pyridines, have been investigated for their antitumor effects. This compound’s unique structure may contribute to its potential as an antitumor agent. In vitro and in vivo studies are necessary to validate this hypothesis .
- Researchers could explore its neuroprotective effects, potentially benefiting conditions like Parkinson’s disease or Alzheimer’s disease .
- Investigating the catalytic activity of magnetic nanoparticles in the synthesis of pyridine derivatives, including this compound, could be an exciting avenue for research .
- Researchers might explore its applications in organic electronics, sensors, or other nanomaterial-based technologies .
- High-throughput screening could reveal its interactions with proteins, enzymes, or receptors, aiding in drug discovery .
Medicinal Chemistry and Drug Development
Anti-Inflammatory Agents
Antitumor Activity
Neuroprotective Effects
Multicomponent Reactions (MCRs)
Materials Science and Nanotechnology
Biochemical Assays and Target Identification
Synthetic Methodology and Organic Synthesis
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrrolidine alkaloids , which have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Pyrrolidine alkaloids, to which this compound belongs, are known to interact with various cellular targets leading to a wide range of biological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that pyrrolidine alkaloids can influence a variety of biochemical pathways . For instance, some pyrrolidine alkaloids have been shown to affect the pentose phosphate, shikimate, and phenylpropanoid pathways , which are involved in the production of important secondary metabolites and bioactive compounds in plants .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific effects of this compound are subjects of ongoing research.
Future Directions
Future research could involve further exploration of the compound’s potential biological activities, optimization of its synthesis pathway, and investigation of its mechanism of action . Additionally, the development of novel analogs with enhanced activity and reduced toxicity could be a potential area of focus .
properties
IUPAC Name |
6-benzyl-2-[[(Z)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S.ClH/c25-23(29)22-19-13-14-27(15-18-9-5-2-6-10-18)16-20(19)30-24(22)26-21(28)12-11-17-7-3-1-4-8-17;/h1-12H,13-16H2,(H2,25,29)(H,26,28);1H/b12-11-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYHMUWVBXGCCK-AFEZEDKISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C=CC3=CC=CC=C3)C(=O)N)CC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)/C=C\C3=CC=CC=C3)C(=O)N)CC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-benzyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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